1-Chloro-6-propoxyisoquinoline
Description
1-Chloro-6-propoxyisoquinoline is a halogenated isoquinoline derivative characterized by a fused benzene and pyridine ring system. The chlorine atom at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 6-position define its structural and electronic properties. The molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 221.68 g/mol. The compound’s reactivity is influenced by the electron-donating propoxy group and the chlorine atom, which acts as a leaving group in nucleophilic substitution reactions.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-chloro-6-propoxyisoquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-2-7-15-10-3-4-11-9(8-10)5-6-14-12(11)13/h3-6,8H,2,7H2,1H3 |
InChI Key |
HTFDPMRYGWTTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Chloro-6-propoxyisoquinoline with structurally related isoquinoline derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Comparisons
The carboxylic acid derivative (C₁₁H₈ClNO₂) exhibits lower lipophilicity due to the polar -COOH group, favoring aqueous solubility for drug formulation .
Reactivity and Synthetic Utility: Chlorine at the 1-position enables nucleophilic substitution (e.g., Suzuki coupling) in all analogs, but steric hindrance from the propoxy group may slow reactivity compared to methoxy . Fluorine at C6 in 1-Chloro-6-fluoroisoquinoline stabilizes adjacent electrophilic centers, making it a preferred scaffold for metabolic stability in drug design .
Propoxy and methoxy derivatives are thermally stable up to 200°C, suitable for high-temperature reactions .
Pharmaceutical Relevance :
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